3-Amino-3-(5-bromothiophen-3-yl)propanamide
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Overview
Description
3-Amino-3-(5-bromothiophen-3-yl)propanamide is an organic compound with the molecular formula C7H9BrN2OS and a molecular weight of 249.13 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features both an amino group and a bromine atom on the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromothiophen-3-yl)propanamide typically involves the bromination of thiophene followed by the introduction of the amino and propanamide groups. One common method includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Propanamide Formation: The resulting amino-bromothiophene is then reacted with acrylonitrile or a similar compound under acidic or basic conditions to form the propanamide group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromothiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
3-Amino-3-(5-bromothiophen-3-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the thiophene ring allow it to form hydrogen bonds and halogen interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-bromothiophen-2-yl)propanamide: Similar structure but with the bromine atom on the 2-position of the thiophene ring.
3-Amino-3-(5-chlorothiophen-3-yl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-Amino-3-(5-methylthiophen-3-yl)propanamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
3-Amino-3-(5-bromothiophen-3-yl)propanamide is unique due to the specific positioning of the bromine atom on the thiophene ring, which can influence its reactivity and interactions with other molecules. This unique structure may result in distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H9BrN2OS |
---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
3-amino-3-(5-bromothiophen-3-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-1-4(3-12-6)5(9)2-7(10)11/h1,3,5H,2,9H2,(H2,10,11) |
InChI Key |
IZCYDILPHAKAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(CC(=O)N)N)Br |
Origin of Product |
United States |
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